![molecular formula C5H11NO2 B577044 L-VALINE, [1-14C]- CAS No. 14330-62-2](/img/no-structure.png)

L-VALINE, [1-14C]-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

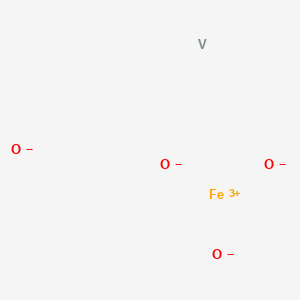

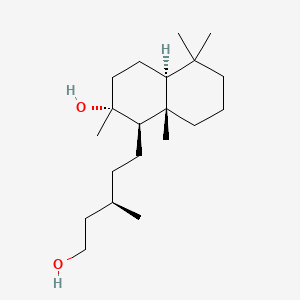

L-Valine is an essential amino acid that plays a crucial role in maintaining overall health and well-being . It is an isomer, which means it has the same molecular formula as another amino acid, D-Valine, but a different arrangement of atoms in space . The L-Valine isomer is the biologically active form that is utilized by the body . It is also a key component of proteins .

Molecular Structure Analysis

The structure of L-Valine consists of a central carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a side chain known as an isopropyl group . The isopropyl group gives L-Valine its distinctive branched shape . The study on the structural and electronic properties of crystalline L- and DL-Valine showed that electronic properties of the two forms of valine are similar at zero pressure .

Chemical Reactions Analysis

The physicochemical properties of L- and DL-Valine have been studied within the framework of density functional theory including van der Waals interactions . The results showed that electronic properties of the two forms of valine are similar at zero pressure . Pressure leads to different responses in these crystals which is manifested as various deformations of molecules .

Physical And Chemical Properties Analysis

The physicochemical properties of L- and DL-Valine have been studied within the framework of density functional theory including van der Waals interactions . The results showed that electronic properties of the two forms of valine are similar at zero pressure . Pressure leads to different responses in these crystals which is manifested as various deformations of molecules .

Mecanismo De Acción

Direcciones Futuras

The increased world amino acids needs, it is estimated that the production of amino acids can yield revenue of US$ 25.6 billion by 2022 and animal feed amino acids (BCAAs) is the largest and fastest-growing market with expected revenue of US$10.4 billion by 2022 . Therefore, future prospects for enhancing the current L-Valine production strategies are being discussed .

Propiedades

Número CAS |

14330-62-2 |

|---|---|

Nombre del producto |

L-VALINE, [1-14C]- |

Fórmula molecular |

C5H11NO2 |

Peso molecular |

119.14 |

Nombre IUPAC |

(2S)-2-amino-3-methylbutanoic acid |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i5+2 |

Clave InChI |

KZSNJWFQEVHDMF-QRTGCQPVSA-N |

SMILES |

CC(C)C(C(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.